molecular formula C11H11NO2S2 B14519732 Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate CAS No. 62538-71-0

Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate

Cat. No.: B14519732
CAS No.: 62538-71-0
M. Wt: 253.3 g/mol
InChI Key: ITCPAAVYTOUZFY-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzodithiol ring system, which is a sulfur-containing heterocycle. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate typically involves the reaction of 5-methyl-1,3-benzodithiol-2-thione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)acetate
  • Methyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)carbamate
  • Ethyl (5-methyl-2H-1,3-benzodithiol-2-ylidene)thiocarbamate

Uniqueness

This compound is unique due to its specific combination of a benzodithiol ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

62538-71-0

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

ethyl N-(5-methyl-1,3-benzodithiol-2-ylidene)carbamate

InChI

InChI=1S/C11H11NO2S2/c1-3-14-10(13)12-11-15-8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3

InChI Key

ITCPAAVYTOUZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C1SC2=C(S1)C=C(C=C2)C

Origin of Product

United States

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